D-Homocysteinesulfinic acid
Description
Contextualization within Methionine Metabolism and Homocysteine Homeostasis
The metabolic journey to D-Homocysteinesulfinic acid begins with methionine, an essential sulfur-containing amino acid that humans and other animals must obtain from their diet. researchgate.net Methionine is a critical building block for proteins and a precursor for a host of biologically vital molecules. In a process known as the methionine cycle, dietary methionine is converted into S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions in the body.
Following the donation of its methyl group, SAM becomes S-adenosylhomocysteine, which is then hydrolyzed to form homocysteine. mdpi.com Homocysteine stands at a critical metabolic crossroads and its concentration is tightly regulated through two primary pathways to maintain homeostasis:
Remethylation: Homocysteine can be methylated back to methionine, a reaction that requires folate and vitamin B12 as cofactors. karger.com
Transsulfuration: Alternatively, homocysteine can be irreversibly converted to cysteine via a two-step enzymatic process involving cystathionine (B15957) β-synthase and cystathionine γ-lyase. semanticscholar.org This pathway links methionine metabolism to the synthesis of other important sulfur compounds, including the major intracellular antioxidant, glutathione. karger.com
The biosynthetic pathway for homocysteinesulfinic acid (HCSA) has not been fully clarified. nih.gov However, it is proposed that homocysteine serves as its precursor. nih.govresearchgate.net The formation of HCSA, and subsequently homocysteic acid (HCA), is thought to occur through the spontaneous oxidation of homocysteine's thiol group. nih.govresearchgate.net While specific enzymes for this oxidation have not been definitively identified in the central nervous system, this process positions this compound as a direct metabolite of homocysteine. researchgate.net
Table 1: Key Enzymes in Methionine Metabolism and Homocysteine Homeostasis
| Enzyme Name | Abbreviation | Role in Pathway |
| Methionine Adenosyltransferase | MAT | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. nih.gov |
| S-adenosylmethionine methyltransferase | --- | Transfers a methyl group from SAM to various substrates. nih.gov |
| S-adenosylhomocysteinase | --- | Hydrolyzes S-adenosylhomocysteine to homocysteine and adenosine (B11128). nih.gov |
| Cystathionine β-synthase | CBS | Catalyzes the condensation of homocysteine and serine to form cystathionine in the transsulfuration pathway. semanticscholar.orgnih.gov |
| Cystathionine γ-lyase | CSE | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. semanticscholar.orgnih.gov |
| Methionine synthase | MTR | Remethylates homocysteine to form methionine, using vitamin B12 as a cofactor. karger.com |
| Betaine-homocysteine S-methyltransferase | BHMT | Provides an alternative pathway for remethylating homocysteine to methionine, primarily in the liver and kidney. nih.gov |
Overview of Sulfur Amino Acid Derivatives with Neuroactive Properties
A number of sulfur-containing amino acids derived from methionine and cysteine metabolism exhibit significant neuroactive properties, often by interacting with excitatory amino acid receptors. nih.govpnas.org These compounds, including homocysteinesulfinic acid (HCSA), homocysteic acid (HCA), cysteine sulfinic acid (CSA), and cysteic acid (CA), are structurally similar to the primary excitatory neurotransmitter glutamate (B1630785) and the neurotransmitter aspartate. nih.govresearchgate.net HCSA and HCA are considered sulfur-containing homologues of glutamate. nih.govresearchgate.net
Research has demonstrated that these sulfur amino acids can act as agonists at glutamate receptors, including both ionotropic N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). nih.govresearchgate.netnih.gov Their ability to activate these receptors means they can influence neuronal excitability and synaptic transmission, and in high concentrations, potentially contribute to excitotoxicity—a process of nerve cell damage or death caused by excessive stimulation by neurotransmitters like glutamate. nih.govresearchgate.net
Scientific investigation into the specific neuroactivity of homocysteinesulfinic acid has predominantly focused on the L-enantiomer (L-HCSA) or has not specified the stereoisomer. Studies show that L-HCSA is a potent and effective agonist at several subtypes of metabotropic glutamate receptors, in some cases more potent than glutamate itself. researchgate.netnih.gov L-HCSA is reported to be the most potent agonist at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 among the related sulfur amino acids. researchgate.net Furthermore, electrophysiological studies have confirmed that HCSA (isomer unspecified) can activate NMDA receptors in hippocampal neurons. nih.govresearchgate.net
There is a lack of direct research characterizing the specific neuroactive properties of this compound. However, related research suggests that metabolic enzymes and receptors in these pathways often exhibit stereoselectivity. For instance, studies using a racemic mixture of homocysteine noted that likely only the L-form is active at the glutamate binding site of the NMDA receptor. Additionally, bacterial glutamate decarboxylase, an enzyme that can act on L-HCSA, is not active on D-glutamate, further pointing to the stereospecificity of these biological systems. nih.gov This suggests that the biological activity of this compound may differ significantly from its well-studied L-counterpart, though dedicated research is required for confirmation.
Table 2: Neuroactive Properties of Related Sulfur Amino Acids
| Compound | Structural Analogue | Receptor Targets | Reported Activity |
| Homocysteinesulfinic Acid (HCSA) | Glutamate | Metabotropic Glutamate Receptors (mGluRs), NMDA Receptors | Agonist; can evoke receptor activation and excitotoxicity. nih.govresearchgate.net |
| Homocysteic Acid (HCA) | Glutamate | NMDA Receptors, mGluRs | Endogenous agonist of the NMDA receptor; potent mGluR agonist. researchgate.netnih.gov |
| Cysteine Sulfinic Acid (CSA) | Aspartate | mGluRs | Potent mGluR agonist. nih.gov |
| Cysteic Acid (CA) | Aspartate | mGluRs | Potent mGluR agonist. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33514-39-5 |
|---|---|
Molecular Formula |
C4H9NO4S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-amino-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1 |
InChI Key |
PDNJLMZEGXHSCU-GSVOUGTGSA-N |
Isomeric SMILES |
C(CS(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
D Homocysteinesulfinic Acid Biosynthesis and Endogenous Pathways
Proposed Pathways for D-Homocysteinesulfinic Acid Formation from Homocysteine
The biosynthesis of this compound is primarily thought to originate from its precursor, D-homocysteine. Although the precise enzymatic pathways are not as well-defined as those for L-isomers, the formation is believed to occur through oxidative processes. karger.comnih.govmdpi.com The biosynthetic route for L-homocysteinesulfinic acid from L-homocysteine is better understood and serves as a model for the potential D-isomer pathways. karger.comnih.govmdpi.comnih.gov
Role of Homocysteine Oxidation Pathways
The conversion of homocysteine to homocysteinesulfinic acid involves the oxidation of the thiol group. nih.govmdpi.comnih.gov While specific enzymes that preferentially act on D-homocysteine are not well-characterized in mammals, it is plausible that enzymes with broader specificity could facilitate this reaction. For instance, studies on DL-homocysteine have shown that it can be a substrate for both L- and D-amino acid oxidases, leading to various oxidized products. nih.gov The enzymatic oxidation of L-homocysteine can yield several products, and it is conceivable that D-homocysteine undergoes similar, if less efficient, enzymatic conversions. nih.gov
Consideration of Spontaneous Oxidation Mechanisms
A significant pathway for the formation of this compound is likely through non-enzymatic, spontaneous oxidation. researchgate.net The thiol group of homocysteine is highly reactive and susceptible to oxidation by reactive oxygen species (ROS) present in the cellular environment. researchgate.net This process, which does not rely on stereospecific enzymes, would readily convert D-homocysteine to this compound. researchgate.net The chemical synthesis of homocysteinesulfinic acid through copper-catalyzed autoxidation of homocystine further supports the feasibility of non-enzymatic oxidation in biological systems. uniroma1.itcapes.gov.br This spontaneous oxidation is considered a potential source of homocysteinesulfinic acid in tissues. researchgate.net
Interrelationship with Cysteine Metabolism and Related Sulfinic Acids
This compound is structurally and metabolically linked to the broader network of sulfur amino acid metabolism, which includes cysteine and its derivatives. karger.comnih.gov The metabolism of L-cysteine to L-cysteinesulfinic acid is a well-established pathway catalyzed by cysteine dioxygenase. wikipedia.orgsemanticscholar.org This parallel pathway highlights the general biochemical theme of sulfinic acid formation from sulfur-containing amino acid precursors. karger.comnih.gov
Homocysteine itself is a critical intermediate in the methionine cycle, where it can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govmdpi.comwikipedia.org The existence of this compound suggests that D-homocysteine can also be shunted into oxidative pathways, creating a family of related sulfinic and sulfonic acids.
Table 1: Key Sulfur-Containing Amino Acids and Their Oxidized Derivatives
| Precursor Amino Acid | Sulfinic Acid Derivative | Sulfonic Acid Derivative |
| L-Cysteine | L-Cysteinesulfinic acid | L-Cysteic acid |
| L-Homocysteine | L-Homocysteinesulfinic acid | L-Homocysteic acid |
| D-Homocysteine | This compound | D-Homocysteic acid |
This table illustrates the structural relationships between key sulfur-containing amino acids and their corresponding oxidized forms.
Contribution of Microbial Metabolism to Sulfur Amino Acid Production
Microorganisms, particularly those in the gut microbiota, are a known source of a variety of metabolites, including D-amino acids. normalesup.orgcabidigitallibrary.org Bacteria possess unique metabolic capabilities for sulfur amino acids, including pathways for both synthesis and degradation. normalesup.orgtandfonline.com Some gut bacteria can synthesize sulfur-containing amino acids, and their metabolic activities can influence the host's pool of these compounds. tandfonline.comnih.gov
The presence of D-amino acids in higher organisms can be attributed in part to the symbiotic activity of these microbes. cabidigitallibrary.org Therefore, it is plausible that microbial metabolism contributes to the endogenous pool of D-homocysteine, the direct precursor for this compound. The transport of D-methionine has been observed in bacteria, indicating that pathways for handling D-isomers of sulfur amino acids exist in the microbial world. normalesup.org This microbial contribution could supplement any endogenous production of D-homocysteine, providing the necessary substrate for its subsequent oxidation to this compound within the host.
Enzymatic Systems and Biochemical Transformations Involving D Homocysteinesulfinic Acid
Enzymes Implicated in Methionine and Homocysteine Metabolism Contributing to D-Homocysteinesulfinic Acid Precursors
The metabolic pathways that generate homocysteine, the precursor to this compound, are central to cellular function. These pathways, namely the transmethylation and transsulfuration pathways, involve a cascade of enzymatic reactions.
Transmethylation Pathway Enzymes (e.g., Methionine Adenosyltransferase, S-Adenosylhomocysteinase, Methionine Synthase)
The transmethylation pathway is a fundamental biochemical cycle that begins with the essential amino acid methionine. creative-proteomics.com This pathway is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, and proteins. creative-proteomics.comnih.gov
The key enzymes in this pathway are:
Methionine Adenosyltransferase (MAT): This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). creative-proteomics.comfigshare.commdpi.com
Methyltransferases: These enzymes utilize SAM as a methyl group donor for various methylation reactions, producing S-adenosylhomocysteine (SAH) as a byproduct. figshare.commdpi.comfrontiersin.org
S-Adenosylhomocysteinase (SAHase or AHCY): SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed by SAHase into adenosine (B11128) and homocysteine. figshare.comfrontiersin.orgelifesciences.orgnih.gov This reaction is reversible, and the removal of adenosine and homocysteine is necessary to drive the forward reaction and prevent the accumulation of SAH. elifesciences.orgnih.gov
Methionine Synthase (MS): This enzyme catalyzes the remethylation of homocysteine back to methionine, a reaction that requires vitamin B12 as a cofactor. creative-proteomics.comfrontiersin.orgnih.govnutripath.com.au The methyl group for this reaction is supplied by 5-methyltetrahydrofolate. creative-proteomics.comnih.gov
Homocysteine stands at a critical juncture in metabolism. It can either be remethylated to methionine to continue the transmethylation cycle or enter the transsulfuration pathway. frontiersin.orgnih.gov The biosynthesis of homocysteine from methionine is the sole pathway for its production in humans. mdpi.com
Transsulfuration Pathway Enzymes (e.g., Cystathionine (B15957) β-Synthase, Cystathionine γ-Lyase)
The transsulfuration pathway provides an alternative fate for homocysteine, irreversibly converting it to cysteine. wikipedia.orgnih.gov This pathway is particularly active in the liver and kidneys. nih.gov
The main enzymes of the transsulfuration pathway are:
Cystathionine β-Synthase (CBS): This enzyme, which requires pyridoxal-5'-phosphate (vitamin B6) as a cofactor, catalyzes the condensation of homocysteine and serine to form cystathionine. creative-proteomics.comnih.govwikipedia.orgnih.govmdpi.com S-adenosylmethionine acts as an allosteric activator of CBS, thereby channeling excess homocysteine towards cysteine synthesis. nih.govucd.ie
Cystathionine γ-Lyase (CGL or CSE): This enzyme, also dependent on pyridoxal-5'-phosphate, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.comwikipedia.orgnih.govmdpi.com
The formation of this compound is thought to occur through the spontaneous oxidation of homocysteine, its direct precursor. semanticscholar.orgresearchgate.net Therefore, the enzymatic pathways that regulate the levels of homocysteine are directly responsible for providing the substrate for the formation of this compound.
Enzymatic Conversion and Decarboxylation of this compound
Once formed, this compound can be further metabolized through enzymatic reactions, most notably decarboxylation.
Substrate Recognition and Decarboxylation by Glutamate (B1630785) Decarboxylase (EcGadB)
Research has shown that L-homocysteinesulfinic acid can be a substrate for bacterial glutamate decarboxylase (GAD). nih.gov Specifically, the glutamate decarboxylase from Escherichia coli (EcGadB) has been reported to decarboxylate L-homocysteinesulfinic acid, although to a lesser extent than its primary substrate, L-glutamate. nih.govresearchgate.net The enzyme exhibits high specificity for the L-enantiomer of glutamic acid and does not act on D-glutamate. worthington-biochem.com This suggests that the sulfinic acid group can act as a bioisostere for the distal carboxyl group of glutamate, allowing it to be recognized by the active site of the enzyme. researchgate.net
Formation of Homohypotaurine (B1221897) as a Metabolic Product
The decarboxylation of homocysteinesulfinic acid by glutamate decarboxylase results in the formation of homohypotaurine. mdpi.com This conversion has been demonstrated using recombinant E. coli glutamate decarboxylase. mdpi.com This enzymatic synthesis provides a pathway for the production of homohypotaurine, a compound that has shown protective effects against oxidative stress in in-vitro studies. researchgate.net
Cofactor Dependence in Related Sulfur Amino Acid Metabolism
The enzymatic reactions within the transmethylation and transsulfuration pathways are heavily reliant on specific vitamin cofactors. mdpi.com
Key cofactor dependencies include:
Vitamin B12 (as methylcobalamin): This vitamin is an essential cofactor for Methionine Synthase, which is responsible for the remethylation of homocysteine to methionine. frontiersin.orgnih.govnutripath.com.au
Folate (as 5-methyltetrahydrofolate): This is the methyl donor in the Methionine Synthase-catalyzed reaction. creative-proteomics.comnih.gov
Vitamin B6 (as pyridoxal (B1214274) 5'-phosphate, PLP): PLP is a crucial cofactor for both Cystathionine β-Synthase and Cystathionine γ-Lyase, the key enzymes of the transsulfuration pathway. nih.govnih.govmdpi.commdpi.comnih.gov Deficiencies in vitamin B6 can impair the function of these enzymes. unipi.it
Riboflavin (B1680620) (Vitamin B2): As a component of flavin adenine (B156593) dinucleotide (FAD), riboflavin is required for the activity of methylenetetrahydrofolate reductase (MTHFR), an enzyme that produces the 5-methyltetrahydrofolate needed for homocysteine remethylation. cambridge.org
The availability of these cofactors is critical for maintaining the proper flux through these pathways and regulating homocysteine levels. frontiersin.org
Interactive Data Table: Key Enzymes and Their Functions
| Enzyme | Pathway | Substrate(s) | Product(s) | Cofactor(s) |
| Methionine Adenosyltransferase (MAT) | Transmethylation | Methionine, ATP | S-adenosylmethionine (SAM), Pi, PPi | |
| S-Adenosylhomocysteinase (SAHase) | Transmethylation | S-adenosylhomocysteine (SAH) | Adenosine, Homocysteine | |
| Methionine Synthase (MS) | Transmethylation | Homocysteine, 5-methyltetrahydrofolate | Methionine, Tetrahydrofolate | Vitamin B12 |
| Cystathionine β-Synthase (CBS) | Transsulfuration | Homocysteine, Serine | Cystathionine | Vitamin B6 (PLP) |
| Cystathionine γ-Lyase (CGL/CSE) | Transsulfuration | Cystathionine | Cysteine, α-ketobutyrate, Ammonia | Vitamin B6 (PLP) |
| Glutamate Decarboxylase (EcGadB) | Decarboxylation | L-Homocysteinesulfinic acid | Homohypotaurine, CO2 |
Physiological and Cellular Mechanisms of D Homocysteinesulfinic Acid Action
Neurotransmitter Properties and Receptor Interactions
D-Homocysteinesulfinic acid functions as a neuroactive substance, capable of interacting with and modulating the activity of key receptors involved in synaptic transmission. semanticscholar.org Its structural similarity to glutamate (B1630785) allows it to bind to glutamate receptors, thereby influencing neuronal excitability. semanticscholar.orgkarger.com
Agonistic Activity at N-Methyl-D-Aspartate Receptors (NMDARs)
D-HCSA has been identified as an agonist at N-Methyl-D-Aspartate receptors (NMDARs). semanticscholar.orgiau.ir NMDARs are a class of ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.org The activation of NMDARs by agonists like D-HCSA leads to the opening of their associated ion channels, allowing the influx of cations such as Ca²⁺. wikipedia.org
Electrophysiological studies have demonstrated that D-HCSA can evoke the activation of NMDA receptors in hippocampal neurons. semanticscholar.org This interaction is significant as excessive activation of NMDARs can lead to excitotoxicity, a process implicated in neuronal damage. karger.commdpi.com The depolarization of slices from various rat brain regions has been shown to release sulfur-containing amino acids, including homocysteinesulfinic acid, in a calcium-dependent manner. nih.gov
Activation of Metabotropic Glutamate Receptors (mGluRs)
In addition to its effects on NMDARs, D-HCSA is a potent and effective agonist at several metabotropic glutamate receptors (mGluRs). semanticscholar.orgnih.govnih.gov Unlike ionotropic receptors, mGluRs are G-protein coupled receptors that modulate neurotransmission and neuronal excitability through second messenger signaling cascades. nih.gov
Research has shown that sulfur amino acids, including HCSA, are effective agonists at various mGluR subtypes. karger.com In fact, HCSA is reported to be a more potent mGluR agonist than glutamate itself and is the most potent agonist at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. semanticscholar.orgresearchgate.net The activation of these receptors by HCSA can stimulate phosphoinositide hydrolysis or inhibit forskolin-induced cAMP accumulation, depending on the specific mGluR subtype. researchgate.net
The table below summarizes the agonistic activity of L-Homocysteinesulfinic acid at various metabotropic glutamate receptors, providing an insight into its potency relative to the endogenous ligand, L-glutamate.
| Receptor | Agonist | pEC50 (mean ± S.E.M.) | Emax (% of L-glutamate) |
| mGluR1 | L-HCSA | 6.2 ± 0.1 | 110 ± 5 |
| mGluR2 | L-HCSA | 5.8 ± 0.2 | 95 ± 8 |
| mGluR4 | L-HCSA | 6.5 ± 0.1 | 105 ± 6 |
| mGluR5 | L-HCSA | 5.5 ± 0.1 | 98 ± 4 |
| mGluR6 | L-HCSA | 7.0 ± 0.2 | 102 ± 7 |
| mGluR8 | L-HCSA | 6.8 ± 0.1 | 115 ± 9 |
| Data adapted from a study on the effects of acidic homocysteine derivatives on metabotropic glutamate receptors. researchgate.net |
Influence on Glutamatergic Neurotransmission
Through its dual action on both NMDARs and mGluRs, D-HCSA can significantly influence glutamatergic neurotransmission. semanticscholar.orgkarger.com By activating these receptors, HCSA can contribute to neuronal excitation and, under conditions of elevated concentrations, may lead to excitotoxicity. karger.comresearchgate.net The ability of HCSA to be transported from the blood to the central nervous system suggests that systemic levels of this compound could impact brain function. karger.comkarger.com
Intracellular Signaling Pathways Modulated by this compound
The interaction of D-HCSA with cell surface receptors initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the cellular responses to this neuroactive amino acid.
Regulation of AMP-activated Protein Kinase (AMPK) Phosphorylation
D-HCSA has been shown to stimulate the phosphorylation of AMP-activated protein kinase (AMPK) in skeletal muscle cells. nih.gov AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. wikipedia.org The activation of AMPK involves the phosphorylation of a threonine residue within its catalytic subunit. nih.gov
Studies in C2C12 mouse myoblast cells revealed that HCSA induces a time-dependent increase in the phosphorylation of AMPK at Threonine 172. nih.gov This effect is mediated through the activation of mGluR5 and a subsequent increase in intracellular calcium, which in turn activates calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK. nih.govnih.gov The blockade of mGluR5 or CaMKK has been shown to prevent HCSA-induced AMPK phosphorylation. nih.gov
Involvement of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another intracellular cascade modulated by D-HCSA. p38 MAPKs are involved in cellular responses to stress and inflammatory stimuli. medicaljournals.se Research has demonstrated that HCSA can activate p38 MAPK. nih.gov
This activation of p38 MAPK by HCSA appears to be dependent on AMPK, as the expression of a dominant-negative form of AMPK suppresses HCSA-mediated phosphorylation of p38 MAPK. nih.gov The p38 MAPK pathway, in turn, can influence other downstream signaling molecules, such as protein kinase C ζ (PKCζ), which is involved in processes like glucose uptake. nih.gov
The table below outlines the key steps in the intracellular signaling pathway initiated by D-HCSA in C2C12 cells.
| Step | Molecule/Process | Effect of D-HCSA |
| 1 | Binding to mGluR5 | Activation |
| 2 | Intracellular Calcium Concentration | Increase |
| 3 | CaMKK Activity | Activation |
| 4 | AMPK Phosphorylation (Thr172) | Increase |
| 5 | p38 MAPK Phosphorylation | Increase |
| 6 | PKCζ Phosphorylation | Increase |
| This table summarizes the signaling cascade elucidated in studies on C2C12 mouse myoblast cells. nih.gov |
Impact on Intracellular Calcium Dynamics
This compound (D-HCSA) has been shown to influence intracellular calcium ([Ca2+]) dynamics, a critical aspect of cellular signaling. In vitro studies using mouse myoblast cells (C2C12) have demonstrated that HCSA can induce a transient increase in the intracellular calcium concentration. nih.govnih.gov This elevation of cytoplasmic calcium is a key step in the signaling cascade initiated by HCSA. nih.gov
The mechanism for this calcium influx is linked to the activation of metabotropic glutamate receptor 5 (mGluR5). nih.gov When mGluR5 is activated by HCSA, it triggers a response that leads to the rise in intracellular calcium. nih.gov The source of this calcium increase is primarily from the extracellular environment, as chelating extracellular calcium can block the HCSA-mediated effect. nih.gov The activation of mGluR5 and the subsequent increase in intracellular calcium are upstream events that lead to the activation of Calmodulin-dependent protein kinase kinase (CaMKK). nih.govnih.gov
It is important to note that while HCSA, a sulfur-containing amino acid, demonstrates this effect, other related compounds like homocysteine also impact calcium homeostasis, often through different receptors such as the N-methyl-D-aspartate (NMDA) receptor, leading to a sustained influx of Ca2+. nih.govresearcher.lifenih.gov However, for HCSA, the primary described pathway for its impact on calcium dynamics in the studied models is through mGluR5. nih.gov The disruption of normal calcium homeostasis is a key factor in the excitotoxic potential of such compounds. nih.gov
Physiological Significance in Specific Biological Systems
Observations in Central Nervous System Contexts
In the central nervous system (CNS), this compound is recognized as a sulfur-containing amino acid with potent excitatory properties. karger.com It functions as an agonist at multiple subtypes of glutamate receptors, which are crucial for neurotransmission. researchgate.netsemanticscholar.org Specifically, electrophysiological studies have confirmed that HCSA can activate N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. karger.comsemanticscholar.org Furthermore, it is a particularly potent agonist for several metabotropic glutamate receptors (mGluRs), in some cases more potent than glutamate itself. karger.comsemanticscholar.org Of the sulfur amino acids, HCSA is the most powerful agonist at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. karger.comsemanticscholar.org
The interaction of HCSA with these receptors can lead to excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death. researchgate.netsemanticscholar.org This is considered a potential mechanism of neurodegeneration. nih.govnih.gov Research has highlighted the cytotoxic effects of HCSA on cerebral cortical neurons in vitro. karger.comsemanticscholar.org
Elevated levels of HCSA in the plasma have been identified in patients with amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. karger.comresearchgate.netsemanticscholar.org One study found significantly higher plasma HCSA concentrations in ALS patients compared to healthy controls. karger.comresearchgate.net Given that HCSA can be transported from the blood to the CNS, it is hypothesized that these elevated levels could contribute to the excitotoxicity observed in ALS by over-activating glutamate receptors. karger.comresearchgate.netsemanticscholar.org
| Receptor Type | Action of this compound | Observed in |
| NMDA Receptors | Agonist, evokes receptor activation | Hippocampal Neurons |
| Metabotropic Glutamate Receptors (mGluR1, mGluR5, mGluR8) | Potent Agonist, stimulates phosphoinositide hydrolysis | Stably Expressed Cell Lines |
| Metabotropic Glutamate Receptors (mGluR2, mGluR4, mGluR6) | Potent Agonist, inhibits forskolin-induced cAMP accumulation | Stably Expressed Cell Lines |
This table summarizes the observed actions of this compound on various receptors in the central nervous system based on in vitro studies.
Role in Glucose Uptake in Skeletal Muscle Cells (In Vitro Models)
In vitro studies utilizing C2C12 mouse myoblast cells have revealed a significant role for this compound in stimulating glucose uptake. nih.govnih.govresearchgate.net This effect is mediated through a distinct signaling pathway that is dependent on intracellular calcium dynamics but independent of the typical insulin (B600854) signaling pathway. nih.govphysiology.org
The process is initiated by HCSA binding to and activating the metabotropic glutamate receptor 5 (mGluR5) on the surface of the skeletal muscle cells. nih.govnih.gov This activation leads to a transient increase in the intracellular calcium concentration. nih.gov The rise in calcium then activates calmodulin-dependent protein kinase kinase (CaMKK). nih.govnih.gov
CaMKK, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.govresearchgate.net The activation of AMPK is a crucial step, as the expression of a dominant-negative form of AMPK suppresses the downstream effects of HCSA. nih.gov Activated AMPK then leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov
Finally, the signaling cascade culminates in the phosphorylation of protein kinase C ζ (PKCζ), an event that is dependent on the prior activation of p38 MAPK. nih.govnih.gov The activation of PKCζ is essential for the translocation of the glucose transporter GLUT4 to the cell surface. nih.govnih.gov This increase in surface GLUT4 facilitates the uptake of glucose into the muscle cell. nih.govnih.gov Knockdown of PKCζ has been shown to suppress the HCSA-induced increase of cell surface GLUT4. nih.govnih.gov
| Signaling Molecule | Effect of this compound | Experimental Observation |
| mGluR5 | Activation | Knockdown with siRNA blocked HCSA-induced effects. |
| Intracellular Ca2+ | Transient Increase | Blocked by mGluR5 antagonists. |
| CaMKK | Activation | Inhibition blocked HCSA-induced AMPK phosphorylation. |
| AMPK | Phosphorylation (Activation) | Blocked by CaMKK inhibitors; dominant-negative AMPK suppressed downstream effects. |
| p38 MAPK | Activation | Suppressed by inhibition of AMPK. |
| PKCζ | Phosphorylation (Activation) | Blocked by inhibition of p38 MAPK. |
| GLUT4 | Translocation to cell surface | Suppressed by knockdown of PKCζ. |
| Glucose Uptake | Increased | Blocked by inhibitors of AMPK and p38 MAPK. |
This table outlines the sequential activation of signaling molecules in skeletal muscle cells following stimulation by this compound, as demonstrated in in vitro models.
Analytical Methodologies for D Homocysteinesulfinic Acid Quantification in Biological Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of D-homocysteinesulfinic acid, enabling its separation from other structurally similar amino acids and potentially interfering compounds present in biological samples. researchgate.net The choice of chromatographic method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific analytical goals. researchgate.net
Liquid Chromatography (LC) Approaches
Liquid chromatography (LC) is a widely employed technique for the separation of amino acids, including this compound, from biological fluids. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) is a powerful and rapid separation method known for its high sensitivity and efficiency in both qualitative and quantitative analysis. ajgreenchem.com
One common approach involves reversed-phase chromatography. For instance, a method for the simultaneous determination of total homocysteine and other related compounds utilizes a reversed-phase C18 column with an isocratic mobile phase consisting of 5% methanol (B129727) and 95% of a 0.06 M formic acid solution. nih.gov Another study employed a two-dimensional HPLC method that combines a reversed-phase column with a chiral column for the separation of D- and L-amino acids after fluorescent derivatization. fujifilm.com The use of ion-pairing agents, such as formic acid, in the mobile phase can enhance the retention and separation of charged analytes like this compound on hydrophobic stationary phases. chromatographyonline.com
Hydrophilic interaction liquid chromatography (HILIC) is another valuable LC mode for the separation of polar compounds like amino acids. researchgate.net A validated LC-MS/MS method for the determination of homocysteic acid, a related compound, was developed using a HILIC separation, which demonstrates the applicability of this technique for similar polar analytes. researchgate.netnih.gov
Chiral chromatography is essential for distinguishing between D- and L-enantiomers of amino acids. fujifilm.com This can be achieved directly using a chiral stationary phase or indirectly by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. mdpi.comfujifilm.com For direct separation, columns with chiral stationary phases, such as CROWNPAK CR-I(+) and CR-I(-), can be used to separate D- and L-forms of amino acids without derivatization. shimadzu.com The elution order of the enantiomers is reversed depending on the column used. shimadzu.com
A study on the analysis of L-homocysteinesulfinic acid (HCSA) in human plasma utilized a HILIC column (4.6 × 150 mm) with a gradient elution. karger.com The mobile phase consisted of buffer A (0.1% formic acid in water) and buffer B (acetonitrile with 0.1% formic acid). The gradient started with 5% buffer B, increased to 50% over 5 minutes, then to 95% over the next 0.5 minutes, held at 95% for 2 minutes, and finally re-equilibrated at 5% B for 2 minutes. karger.com
Table 1: Example of a Liquid Chromatography Gradient for Homocysteinesulfinic Acid Analysis
| Time (minutes) | % Buffer B (Acetonitrile with 0.1% Formic Acid) |
| 0.0 - 5.0 | 5% to 50% |
| 5.0 - 5.5 | 50% to 95% |
| 5.5 - 7.5 | 95% |
| 7.5 - 9.5 | 5% (Equilibration) |
This table illustrates a sample gradient profile used for the separation of homocysteinesulfinic acid in human plasma, as described in a study by Smith et al. karger.com
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is another powerful separation technique that can be used for the analysis of amino acids. researchgate.net However, due to the low volatility and polar nature of amino acids like this compound, chemical derivatization is a necessary step to make them suitable for GC analysis. nih.govsigmaaldrich.com Derivatization converts the polar functional groups into less polar and more volatile derivatives. sigmaaldrich.com
A common two-step derivatization procedure involves esterification followed by acylation. nih.gov For example, amino acids can be converted to their methyl esters using 2 M HCl in methanol, and then to their pentafluoropropionyl (PFP) derivatives using pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. nih.gov These derivatives are then extracted into a GC-compatible solvent like toluene (B28343) for analysis. nih.gov Another derivatization agent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than other silylating reagents. sigmaaldrich.com
The separation is typically performed on a capillary column. sigmaaldrich.com For instance, a validated GC-MS method for the simultaneous measurement of various amino acid metabolites utilized a programmed oven temperature for separation. nih.gov The temperature program started at 40°C, ramped to 210°C, and then to 320°C. nih.gov
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. sebia.comaustinpublishinggroup.com It is a valuable tool for the analysis of amino acids and can be used as a confirmatory method alongside techniques like HPLC. labmedica.com CE offers advantages such as high separation efficiency and the ability to analyze small sample volumes. researchgate.net
In CE, analytes are separated in a narrow silica (B1680970) capillary filled with a buffer solution. sebia.com The separation of hemoglobin variants, for example, is achieved based on their electrophoretic mobility and the electroosmotic flow at high voltage in an alkaline buffer. sebia.com For amino acid analysis, CE can be particularly useful for separating enantiomers. shimadzu.com The use of chiral selectors in the buffer or a chiral coating on the capillary wall can facilitate the separation of D- and L-amino acids.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and specific detection technique that is often coupled with chromatographic separation methods for the quantification of low-abundance analytes like this compound in biological matrices. nih.govshimadzu.comkarger.comnih.govsemanticscholar.orgillinois.eduscispace.com MS-based methods offer the advantage of providing molecular weight and structural information, which enhances the confidence in analyte identification. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely used platform for the quantitative analysis of amino acids and their metabolites in biological samples. nih.govkarger.comsemanticscholar.orgillinois.edu This hyphenated technique leverages the separation power of LC with the high sensitivity and selectivity of MS detection. nih.gov
In a typical LC-MS setup, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analytes are ionized. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and thermally labile molecules like amino acids. mdpi.com The ionized molecules are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). mdpi.com
A study quantifying homocysteinesulfinic acid in human plasma utilized an LC-MS system for analysis after protein precipitation from the plasma samples. researchgate.net The supernatant was dried and resuspended in 0.1% formic acid before injection into the LC-MS system. researchgate.net Another method for the determination of homocysteic acid in biological samples also employed LC-MS/MS analysis following sample preparation involving protein precipitation and solid-phase extraction. researchgate.netnih.gov
Table 2: Research Findings on this compound Quantification using LC-MS
| Biological Matrix | Sample Preparation | LC Column | Key Findings |
| Human Plasma | Protein precipitation with acetonitrile/methanol, dried, and resuspended in 0.1% formic acid. researchgate.net | HILIC (4.6 × 150 mm). karger.com | Significantly elevated levels of homocysteinesulfinic acid were found in the plasma of ALS patients compared to healthy controls. karger.comresearchgate.net |
| Human Serum, Urine, CSF | Protein precipitation and solid-phase extraction. researchgate.net | HILIC. researchgate.net | An accurate and precise quantification method for homocysteic acid was developed and validated. researchgate.netnih.gov |
This table summarizes key aspects of studies that have utilized LC-MS for the quantification of homocysteinesulfinic acid and related compounds in various biological matrices.
Multiple Reaction Monitoring (MRM) Mass Spectrometry
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for targeted quantification of molecules in complex mixtures. karger.comsemanticscholar.orgnumberanalytics.com It involves the use of a triple quadrupole mass spectrometer. numberanalytics.com
The MRM process consists of three main steps:
Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion with the mass-to-charge ratio (m/z) of the target analyte (the precursor ion). numberanalytics.com
Collision-Induced Dissociation (CID): The selected precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. numberanalytics.com
Product Ion Selection: The third quadrupole (Q3) is set to select a specific fragment ion (the product ion) that is characteristic of the precursor ion. numberanalytics.com
This process of selecting a specific precursor-product ion transition significantly reduces background noise and enhances the signal-to-noise ratio, leading to high selectivity and sensitivity. numberanalytics.com
A study measuring homocysteinesulfinic acid (HCSA) in the plasma of ALS patients used liquid chromatography-multiple reaction monitoring mass spectrometry (LC-MRM-MS). karger.comsemanticscholar.org The precursor-to-product ion transition monitored for HCSA was 168.0 > 121.8. karger.comsemanticscholar.org The calibration curve for HCSA was linear over the range of 3.0–1,500 nM. karger.comsemanticscholar.org This method demonstrated significant elevations in plasma HCSA levels in ALS patients compared to healthy controls. karger.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Internal Standards
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like this compound, chemical derivatization is necessary to increase their volatility. sigmaaldrich.comsigmaaldrich.com The use of stable isotope-labeled internal standards is a critical component of quantitative GC-MS analysis, as it corrects for sample loss during preparation and for variations in derivatization efficiency and instrument response. nih.gov
Stable isotope dilution GC-MS has been successfully applied to measure homocysteine sulfinic acid in serum. dntb.gov.uaresearchgate.net This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample at the beginning of the workflow. nih.govmdpi.com Because the internal standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same effects during extraction, derivatization, and analysis. nih.gov By measuring the ratio of the signal from the natural analyte to that of the stable isotope-labeled standard, a precise and accurate quantification can be achieved. nih.gov
The process typically involves:
Sample Preparation: Liberation of the analyte from the biological matrix.
Addition of Internal Standard: A known quantity of stable isotope-labeled homocysteinesulfinic acid is added.
Derivatization: Both the analyte and the internal standard are chemically modified (e.g., through silylation or acylation) to become volatile. mdpi.com
GC Separation: The derivatized compounds are separated based on their boiling points and interaction with the GC column's stationary phase. nih.gov
MS Detection: The separated compounds are ionized and fragmented, and the mass spectrometer detects specific ions characteristic of the analyte and the internal standard. nih.gov Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only a few specific m/z values. mdpi.com
This approach provides high sensitivity and specificity, making it a reference method for the quantification of small molecules in biological fluids. optica.org
Sample Preparation and Derivatization Strategies
Effective sample preparation and derivatization are paramount for the successful analysis of this compound, particularly when using techniques like HPLC and GC-MS. nih.govnih.gov These steps aim to isolate the analyte from interfering matrix components, enhance its detectability, and improve its chromatographic properties. mdpi.comactascientific.com
Pre-column Derivatization for Enhanced Detection
Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic system. actascientific.comjasco-global.com This strategy is widely used in HPLC analysis to attach a chromophore or fluorophore to the molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors. actascientific.comshimadzu.com For amino acids like homocysteinesulfinic acid, reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly employed. shimadzu.commdpi.com
Advantages of Pre-column Derivatization:
Increased Sensitivity: Attaching a fluorescent tag can lower detection limits significantly compared to direct UV detection. shimadzu.com
Improved Chromatography: Derivatization can make polar compounds more suitable for separation on reversed-phase columns. shimadzu.com
Versatility: A wide range of derivatizing reagents are available to target specific functional groups. jasco-global.com
Automation: The process can be automated within modern autosamplers, reducing manual labor and improving reproducibility. mdpi.comlcms.cz
A study by Jespersen et al. (1994) utilized o-phthaldialdehyde derivatization for the analysis of various thiol amino acids and their oxidation products, including homocysteine sulfinic acid, prior to HPLC analysis. pnas.orgpnas.org This approach allows for sensitive and selective quantification in biological samples.
| Derivatization Strategy | Reagent | Detection Method | Advantages |
| Pre-column | o-phthalaldehyde (OPA) | Fluorescence | High sensitivity, automated. shimadzu.comlcms.cz |
| Pre-column | 9-fluorenylmethyl chloroformate (FMOC) | Fluorescence | Reacts with primary and secondary amines. shimadzu.com |
| Pre-column | 5,5'-dithio-bis-nitrobenzoic acid (DTNB) | UV-Vis | Quantifies sulfhydryl and disulfide amino acids. nih.gov |
Silylation Techniques for GC-MS
For GC-MS analysis of polar compounds like this compound, silylation is a required derivatization step. sigmaaldrich.com This process replaces active hydrogen atoms in polar functional groups (e.g., -COOH, -OH, -NH₂, -SH) with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov This chemical modification increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com
Common silylating reagents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS reagent. unipi.it
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective TMS reagent. nih.govmdpi.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
The derivatization process must be carefully optimized, as factors like reaction time, temperature, and solvent can affect the yield and stability of the derivatives. sigmaaldrich.commdpi.com While silylation is a cornerstone of GC-MS metabolomics, a key disadvantage is the sensitivity of the reagents and derivatives to moisture, which can lead to poor reaction yields. sigmaaldrich.com
Chiral Resolution Techniques for D- and L-Stereoisomers
Distinguishing between D- and L-stereoisomers of homocysteinesulfinic acid is essential, as they can have different biological activities and metabolic fates. nih.gov Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, can be achieved using chromatographic methods. wikipedia.org
The primary strategies for chiral separation in chromatography are direct and indirect methods. wvu.edu
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on a standard (achiral) chromatographic column. libretexts.org
Direct Method: This is the more common approach and utilizes a chiral stationary phase (CSP). wvu.edu The enantiomers interact differently with the CSP, leading to different retention times and thus separation. csfarmacie.cz
Various types of CSPs are commercially available, including those based on proteins, cyclodextrins, and macrocyclic antibiotics like teicoplanin. csfarmacie.czsigmaaldrich.com For instance, CHIROBIOTIC™ T, a teicoplanin-based CSP, has shown unique selectivity for underivatized α-amino acids. sigmaaldrich.com The choice of mobile phase is also critical for achieving optimal separation. csfarmacie.cz
Two-dimensional HPLC systems have been employed to measure enantiomers of amino acids in biological fluids like plasma and urine. nih.gov Such techniques have revealed that while L-amino acids are predominant, specific D-amino acids are present and their levels can be correlated with certain physiological functions, underscoring the importance of chiral analysis. nih.gov
| Technique | Principle | Common Application |
| Indirect Chiral Separation | Formation of diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. wikipedia.orglibretexts.org | Separation of chiral acids using chiral amines (e.g., brucine) or vice versa. libretexts.org |
| Direct Chiral Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). wvu.educsfarmacie.cz | HPLC separation of underivatized amino acids using cyclodextrin (B1172386) or macrocyclic antibiotic-based CSPs. csfarmacie.czsigmaaldrich.com |
Advanced Research Topics and Future Perspectives in D Homocysteinesulfinic Acid Research
Elucidation of Unclarified Biosynthetic Enzyme Systems
The precise biosynthetic pathway for D-homocysteinesulfinic acid (HCSA) remains an area of active investigation, as it has not been fully clarified. mdpi.comnih.gov While it is proposed that homocysteine serves as the precursor for HCSA synthesis, the specific enzymes that catalyze this oxidative reaction have not been definitively identified. researchgate.netsemanticscholar.orgkarger.com The metabolic pathways leading to the formation of L-HCSA are not as well-understood as those for its analogue, L-cysteinesulfinic acid (L-CSA), which is formed from the oxidation of cysteine. mdpi.comnih.gov
Research suggests that the conversion of homocysteine to HCSA might occur through spontaneous oxidation, rather than a direct, enzyme-catalyzed reaction. researchgate.netsemanticscholar.orgkarger.com This hypothesis stems from the absence of an identified enzyme responsible for this specific conversion in the central nervous system and other tissues where HCSA has been detected. researchgate.netsemanticscholar.org Future research is critical to determine whether specific enzymes, perhaps with broad substrate specificity, are involved or if the formation is primarily a non-enzymatic consequence of oxidative conditions within the cell.
Further Investigation of this compound's Metabolic Role in Diverse Biological Systems
This compound is increasingly recognized for its diverse metabolic roles, extending beyond simple intermediate metabolism. It is involved in several key metabolic processes, including trans-sulfuration and the biosynthesis of signaling molecules. chemfont.ca Its presence is considered metabolically relevant in various physiopathological states, with studies noting increased levels in the serum of patients with acute myocardial infarction and high-risk stroke. mdpi.com
A significant area of research focuses on its role as a potent and selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). nih.govresearchgate.net L-HCSA is the most potent agonist at several mGluR subtypes, including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. researchgate.netresearchgate.net This activity has profound implications for the nervous system. For instance, elevated HCSA levels in the blood of patients with amyotrophic lateral sclerosis (ALS) suggest it could influence glutamatergic neurotransmission and potentially contribute to excitotoxicity. karger.com In skeletal muscle cells, HCSA stimulates glucose uptake by activating pathways involving AMP-activated protein kinase (AMPK). nih.gov More recently, HCSA has been identified as a novel metabolite in glioblastoma, where it accumulates and can inhibit the activity of pyruvate (B1213749) dehydrogenase, impacting cancer cell metabolism. nih.gov
Development of Methodologies for Homohypotaurine (B1221897) Availability and Comprehensive Biological Activity Studies
Research into the biological functions of homohypotaurine (HHT), the decarboxylation product of HCSA, has been significantly hampered by its limited commercial availability and high cost. mdpi.comnih.govresearchgate.net To overcome this obstacle, researchers have developed effective synthesis and purification methodologies. A prominent method involves a two-step process that begins with the chemical synthesis of L-HCSA from L-homocystine. mdpi.comnih.gov This is followed by a bio-based conversion of the synthesized L-HCSA into HHT using recombinant Escherichia coli glutamate decarboxylase (EcGadB), an enzyme that has been successfully used for similar biocatalytic processes. mdpi.comnih.govresearchgate.net
The process utilizes ion exchange chromatography for the purification of HHT, achieving yields of approximately 40%. mdpi.com The availability of purified HHT has enabled further investigation into its biological activities. mdpi.com For example, in vitro studies on primary human umbilical vein endothelial cells and rat cardiomyoblasts have shown that HHT provides protection against cytotoxic effects induced by oxidative stress. mdpi.comuniroma1.it
| Substrate | KM (mM) | kcat (s-1) | Enzyme |
|---|---|---|---|
| L-Homocysteinesulfinic acid (L-HCSA) | 38.24 ± 3.45 | 33.92 ± 1.07 | EcGadB |
| L-Glutamate (Physiological Substrate) | Not specified in this context | ~200 U/mg (Specific Activity) | EcGadB |
Exploration of Specific Homocysteine Oxidation Pathway Enzymes
A key area of future research is the identification and characterization of specific enzymes within the homocysteine oxidation pathway that could be responsible for producing HCSA. The most logical candidate for this role is cysteine dioxygenase (CDO), a non-heme iron-dependent enzyme that catalyzes the oxidation of cysteine to cysteine sulfinic acid. wisc.edunih.govresearchgate.net
However, studies investigating the interaction between CDO and homocysteine have yielded surprising results. Instead of serving as a substrate for oxidation, homocysteine acts as an inhibitor of CDO activity. nih.govresearchgate.netacs.org Research has shown that while the iron(II) active site of CDO is capable of binding homocysteine, this binding does not lead to a catalytic conversion but rather to an inhibition of the enzyme's primary function. acs.org This finding suggests that CDO is unlikely to be the primary enzyme responsible for HCSA synthesis in vivo and points to the existence of other, yet-to-be-identified, enzymes or pathways. The study of other thiol dioxygenases, such as mercaptosuccinate dioxygenase and 3-mercaptopropionate (B1240610) dioxygenase, is helping to elucidate the structural determinants of substrate specificity within this enzyme family, which may eventually lead to the identification of the enzyme that oxidizes homocysteine. researchgate.netnih.gov
| Enzyme | Compound | Observed Effect | Reference |
|---|---|---|---|
| Cysteine Dioxygenase (CDO) | Homocysteine | Inhibits enzyme activity | nih.govresearchgate.net |
| Cysteine Dioxygenase (CDO) | Homocysteine | Binds to the high-spin iron(II) active site | acs.org |
| Cysteine Dioxygenase (CDO) | L-Cysteine | Acts as the specific substrate for oxidation | nih.gov |
Q & A
Q. How can systematic reviews address gaps in mechanistic studies of this compound?
- Methodological Answer : Follow PRISMA guidelines to screen literature across PubMed, Scopus, and Embase. Use PICOS (Population, Intervention, Comparison, Outcome, Study design) criteria to define inclusion/exclusion rules. Engage interdisciplinary teams to evaluate bias via ROBINS-I tool and synthesize findings via narrative or quantitative meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
